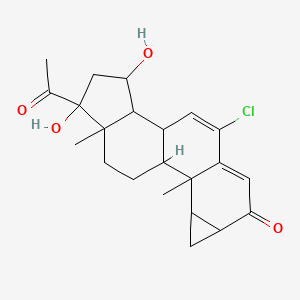

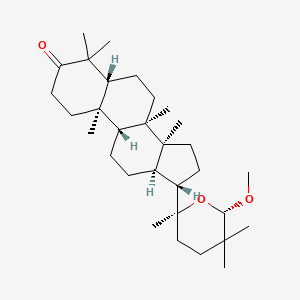

15beta-Hydroxy Cyproterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

15beta-Hydroxy Cyproterone is a steroidal antiandrogen and the major metabolite of cyproterone acetate. It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 . During therapy with cyproterone acetate, this compound circulates at concentrations that are approximately twice those of cyproterone acetate . It has similar or even greater antiandrogen activity compared to cyproterone acetate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The production of 15beta-Hydroxy Cyproterone can be achieved using Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst . This enzyme is highly selective towards the 15beta position, making it an excellent candidate for the production of human drug metabolites and drug precursors . The process involves the conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions . Using a Bacillus megaterium whole-cell system overexpressing CYP106A2, sufficient amounts of the product for structure elucidation by nuclear magnetic resonance spectroscopy can be obtained .

Industrial Production Methods: The industrial production of this compound involves scaling up the reaction from shake flasks to bioreactors . Using a bench-top bioreactor and the recombinant Bacillus megaterium system, both a fermentation and a transformation process can be successfully implemented . Optimization of the process led to an improvement from 55% to 98% overall conversion, with a product formation of 0.43 g/L, approaching industrial process requirements and future large-scale application .

Analyse Des Réactions Chimiques

Types of Reactions: 15beta-Hydroxy Cyproterone undergoes hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes . It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 .

Common Reagents and Conditions: The hydroxylation reaction involves the use of cytochrome P450 enzymes, specifically CYP106A2 and CYP3A4 . The reaction conditions include the presence of Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst .

Major Products Formed: The major product formed from the hydroxylation of cyproterone acetate is this compound . This compound retains antiandrogen activity but has significantly lower progestogen properties than the mother compound .

Applications De Recherche Scientifique

15beta-Hydroxy Cyproterone has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is a highly interesting drug candidate due to its retained antiandrogen activity but significantly lower progestogen properties than cyproterone acetate . The compound is used in the production of human drug metabolites and drug precursors .

Mécanisme D'action

15beta-Hydroxy Cyproterone exerts its effects by blocking androgen receptors, preventing androgens from binding to them . It suppresses the actions of testosterone and its metabolite dihydrotestosterone on tissues . The compound also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone and resulting in diminished testosterone levels .

Comparaison Avec Des Composés Similaires

15beta-Hydroxy Cyproterone is similar to cyproterone acetate, which is a very potent synthetic analog of progesterone classified as a progestin . Cyproterone acetate is estimated to be approximately 1200 times more potent as an antiandrogen than 17alpha-acetoxyprogesterone . this compound has significantly lower progestogen properties than cyproterone acetate . Other similar compounds include 17alpha-hydroxyprogesterone and 17alpha-acetoxyprogesterone .

Propriétés

Formule moléculaire |

C22H27ClO4 |

|---|---|

Poids moléculaire |

390.9 g/mol |

Nom IUPAC |

15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |

InChI |

InChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3 |

Clé InChI |

AZLZJMSZETWMPC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)

![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)

![2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline](/img/structure/B12289889.png)

![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)